Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
CAS No.: 1849594-85-9
Cat. No.: VC2892901
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1849594-85-9 |
---|---|
Molecular Formula | C9H10BrNO3 |
Molecular Weight | 260.08 g/mol |
IUPAC Name | ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) |
Standard InChI Key | YQXGIJOPAJQRQC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C(=O)N1)Br)C |
Canonical SMILES | CCOC(=O)C1=C(C=C(C(=O)N1)Br)C |
Introduction
Chemical Structure and Properties
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (CAS: 1849594-85-9) is characterized by its pyridine ring structure with specific functional group attachments. The compound demonstrates both hydrophilic and lipophilic properties due to its functional group arrangement, making it valuable for various chemical applications.
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that define its behavior in different environments and reactions. These properties are summarized in Table 1 below:
Property | Value |
---|---|
Molecular Formula | C9H10BrNO3 |
Molecular Weight | 260.08 g/mol |
Physical State | Solid |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 419.2±40.0 °C at 760 mmHg |
Flash Point | 207.3±27.3 °C |
XLogP3-AA | 1.5 |
LogP | 1.78 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 55.4 Ų |
Vapor Pressure | 0.0±1.0 mmHg at 25°C |
Index of Refraction | 1.571 |
The LogP value of 1.78 indicates moderate lipophilicity, suggesting the compound can cross biological membranes while also maintaining some water solubility . Its topological polar surface area of 55.4 Ų suggests potential for membrane permeability, an important consideration for medicinal chemistry applications .
Chemical Identifiers and Nomenclature
Several identifiers and alternative names exist for this compound, as shown in Table 2:
Identifier Type | Value |
---|---|
CAS Number | 1849594-85-9 |
IUPAC Name | ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI | InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) |
InChIKey | YQXGIJOPAJQRQC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C(=O)N1)Br)C |
Common synonyms include:
-
Ethyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
-
ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate
-
2-Pyridinecarboxylic acid, 5-bromo-6-hydroxy-3-methyl-, ethyl ester
Structural Features
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate contains several key structural features that contribute to its chemical behavior:
-
A pyridine ring with nitrogen at position 1
-
An ethyl ester group attached to the C-2 position
-
A methyl group at the C-3 position
-
A bromine atom at the C-5 position
-
A hydroxyl group at the C-6 position
The compound exists in a tautomeric equilibrium between the 6-hydroxy form and the 6-oxo form, with the latter being represented in many databases. This tautomerism affects its reactivity and binding properties in chemical and biological systems .
Chemical Reactivity
The reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is largely determined by its functional groups. Key reaction types include:
Reactions Involving the Bromine Substituent
The bromine atom at the C-5 position is particularly useful for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)
-
Halogen-metal exchange reactions
-
Nucleophilic aromatic substitution under specific conditions
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C-6 position can participate in:
-
Esterification reactions
-
Etherification reactions
-
Hydrogen bonding interactions
-
Oxidation reactions
Reactions Involving the Ester Group
The ethyl ester functionality allows for:
-
Hydrolysis to the corresponding carboxylic acid
-
Transesterification with other alcohols
-
Reduction to aldehydes or alcohols
-
Amidation reactions
Related Compounds and Derivatives
Several structurally related compounds share similarities with Ethyl 5-bromo-6-hydroxy-3-methylpicolinate:
-
Ethyl 5-bromo-3-methylpicolinate (CAS: 794592-13-5): A similar compound lacking the hydroxyl group at the C-6 position, with formula C9H10BrNO2 and molecular weight 244.08 g/mol .
-
5-Bromo-6-hydroxynicotinic acid (CAS: 41668-13-7): The deesterified and demethylated analog, with formula C6H4BrNO3 .
-
Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (CAS: 91099-82-0): A related benzoate compound that shares some structural similarities .
These related compounds offer alternative reactivity profiles and may be useful in similar applications or as precursors in the synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume